3-Methylquinoxaline-2-carboxylic acid

Food Safety Residue Analysis Immunoassay

Designated FAO/WHO marker residue for olaquindox, quinocetone, and mequindox. The 3-methyl group confers 2x higher ELISA affinity vs. QCA (IC50 4.8 vs. 9.6 ng/mL), essential for sub-ppb detection (0.28–0.54 ppb) in regulatory compliance testing. Critical for PBPK modeling (t1/2=1.78–2.28 days) and AOAC method validation.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 74003-63-7
Cat. No. B022776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoxaline-2-carboxylic acid
CAS74003-63-7
Synonyms3-methylquinoxaline-2-carboxylic acid
MQCA compound
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)
InChIKeyBJPNADFNSANIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinoxaline-2-carboxylic acid (MQCA) CAS 74003-63-7: A Critical Metabolite Biomarker for Quinoxaline Antibiotic Residue Analysis and Toxicological Research


3-Methylquinoxaline-2-carboxylic acid (MQCA) is a key N-oxide reductive metabolite of the veterinary antibiotics olaquindox and quinocetone . It belongs to the quinoxaline-2-carboxylic acid class and is primarily utilized as a residue marker and analytical standard in food safety monitoring [1]. Unlike its parent prodrugs, MQCA lacks the N-oxide groups essential for antibacterial activity, yet it exhibits distinct cytotoxic effects through S-phase cell cycle arrest in Chang liver cells, highlighting its role as a toxicologically relevant metabolite [2].

Why 3-Methylquinoxaline-2-carboxylic acid (MQCA) Cannot Be Replaced by Other Quinoxaline-2-carboxylic Acid Derivatives in Analytical and Toxicological Workflows


Generic substitution among quinoxaline-2-carboxylic acid (QCA) analogs is not feasible due to substantial differences in their analytical cross-reactivity, toxicological mechanisms, and regulatory relevance. While MQCA and its des-methyl analog, QCA, are both metabolites of quinoxaline antibiotics, they exhibit distinct immunoreactivity profiles with commonly used antibodies [1]. Furthermore, MQCA uniquely induces S-phase cell cycle arrest in hepatocytes, a mechanism not shared by its parent drugs or other QCA derivatives, which dictates its specific role as a toxicological endpoint and regulatory marker for olaquindox abuse [2]. The following quantitative evidence establishes the precise dimensions of this differentiation.

Quantitative Differentiation of 3-Methylquinoxaline-2-carboxylic acid (MQCA) from Comparator Compounds


Analytical Cross-Reactivity: MQCA Exhibits 2-Fold Higher Sensitivity than QCA in ELISA-Based Residue Detection

In a competitive indirect immunoassay designed for broad-spectrum detection of quinoxaline metabolites, a monoclonal antibody demonstrated significantly higher sensitivity for MQCA compared to its close structural analog, quinoxaline-2-carboxylic acid (QCA) [1]. The IC50 value for MQCA was 4.8 ng/mL, whereas QCA required a concentration of 9.6 ng/mL to achieve 50% inhibition, representing a 2-fold difference in assay sensitivity.

Food Safety Residue Analysis Immunoassay

Regulatory Marker Specificity: MQCA is the Sole JECFA-Designated Marker Residue for Olaquindox Compliance Monitoring

According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), MQCA is the exclusively designated marker residue for monitoring the use of olaquindox in food-producing animals [1]. This designation is unique among quinoxaline metabolites; for example, the related compound carbadox is monitored via its own distinct marker, quinoxaline-2-carboxylic acid (QCA). The JECFA evaluation explicitly requires that MQCA be used as the marker residue, and no other metabolite is accepted for this purpose.

Regulatory Science Veterinary Drug Residue Food Compliance

Toxicological Mechanism Specificity: MQCA Uniquely Induces S-Phase Cell Cycle Arrest in Chang Liver Cells, Distinct from Parent Drugs

Flow cytometric analysis revealed that MQCA and its related metabolite 1,4-bisdesoxyquinocetone induced cell cycle arrest specifically at the S phase in Chang liver cells, accompanied by a decrease in the G0/G1 and G2/M populations [1]. In stark contrast, the parent drugs olaquindox and quinocetone did not induce this specific S-phase arrest pattern in the same cell line under identical experimental conditions.

Toxicology Hepatotoxicity Cell Cycle Analysis

Metabolic Origin Differentiation: MQCA Serves as a Convergent Marker for Three Distinct Quinoxaline Antibiotics

MQCA is formed as a common N-oxide reductive metabolite not only from olaquindox but also from mequindox and quinocetone [1]. This metabolic convergence means that MQCA can serve as a residue marker for exposure to any of these three quinoxaline drugs. In contrast, the non-methylated analog QCA is primarily a metabolite of carbadox and cyadox, with minimal contribution from olaquindox metabolism in most species. This broad parentage is a unique feature of MQCA within this chemical class.

Metabolism Residue Monitoring Veterinary Pharmacology

Optimal Scientific and Industrial Applications for 3-Methylquinoxaline-2-carboxylic acid (MQCA) Based on Differential Evidence


Regulatory Compliance Testing for Olaquindox Residues in Food Matrices

Laboratories performing food safety analysis under Codex Alimentarius or national regulatory frameworks must procure MQCA as the certified reference standard for quantifying olaquindox residues. JECFA explicitly designates MQCA as the marker residue, and using any other quinoxaline derivative (e.g., QCA) would render the analytical data non-compliant and legally indefensible [1]. Validated LC-MS/MS methods in bovine and porcine tissues rely on MQCA for achieving the required limit of determination (0.5 μg/kg) [2].

Broad-Spectrum Screening for Banned Quinoxaline Antimicrobials

Given that MQCA is a common metabolite of olaquindox, mequindox, and quinocetone, its use as a single analytical marker enables efficient, cost-effective screening for the illicit use of multiple banned antimicrobial growth promoters in a single assay [1]. This convergent metabolism simplifies method development and reduces the need for multiple reference standards.

Mechanistic Toxicology Studies on Metabolite-Specific Hepatotoxicity

Researchers investigating the hepatotoxic mechanisms of quinoxaline antimicrobials require MQCA to isolate metabolite-specific effects from those of the parent prodrugs. MQCA uniquely induces S-phase cell cycle arrest in Chang liver cells, a phenotype not observed with olaquindox or quinocetone [2]. This property makes MQCA an essential tool for dissecting the contribution of N-oxide reductive metabolism to overall drug toxicity.

Development and Validation of High-Sensitivity Immunoassays

The distinct immunoreactivity profile of MQCA, with an ELISA IC50 of 4.8 ng/mL—2-fold more sensitive than QCA—makes it the preferred hapten for developing monoclonal antibodies targeting olaquindox/quinocetone residues [1]. Assay developers should select MQCA-based immunogens and coating antigens to achieve the requisite sensitivity for meeting minimum required performance levels (e.g., 4 ppb) in food matrices [3].

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